molecular formula C10H20N2O B178168 1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol CAS No. 169177-17-7

1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol

Cat. No.: B178168
CAS No.: 169177-17-7
M. Wt: 184.28 g/mol
InChI Key: HDNDFGNEEKOHMW-UHFFFAOYSA-N
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Description

1,3,5-Trimethyl-3,7-diazabicyclo[331]nonan-9-ol is a bicyclic compound with the molecular formula C₁₀H₂₀N₂O It is known for its unique structure, which includes a bicyclic framework with nitrogen atoms at positions 3 and 7, and a hydroxyl group at position 9

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol can be synthesized through a multi-step process involving the cyclization of appropriate precursors. One common method involves the reaction of 1,3,5-trimethylcyclohexanone with ammonia and formaldehyde under basic conditions to form the bicyclic structure. The hydroxyl group is then introduced through a subsequent oxidation step.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The nitrogen atoms can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of 1,3,5-trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one.

    Reduction: Formation of various reduced derivatives depending on the reducing agent used.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3,5-trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecules. The hydroxyl group and nitrogen atoms play crucial roles in these interactions, forming hydrogen bonds and other non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one: Similar structure but with a ketone group instead of a hydroxyl group.

    1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonane: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.

Uniqueness

1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol is unique due to the presence of the hydroxyl group, which enhances its reactivity and potential for forming hydrogen bonds. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

1,3,5-trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c1-9-4-11-5-10(2,8(9)13)7-12(3)6-9/h8,11,13H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDNDFGNEEKOHMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CNCC(C1O)(CN(C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40337286
Record name 1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40337286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169177-17-7
Record name 1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40337286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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